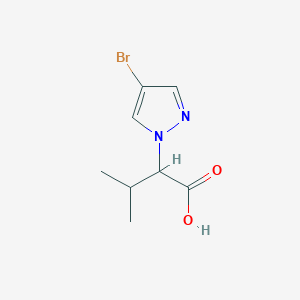

2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid

Descripción

Propiedades

IUPAC Name |

2-(4-bromopyrazol-1-yl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-5(2)7(8(12)13)11-4-6(9)3-10-11/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWOHMWHMRERJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179883-30-7 | |

| Record name | 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Formation of the Pyrazole Ring

The foundational step in preparing 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid is the synthesis of the pyrazole ring. This is typically accomplished via the condensation reaction between hydrazine derivatives and 1,3-diketones or β-ketoesters under acidic or neutral conditions. The reaction proceeds through cyclization and elimination steps to yield the pyrazole core.

- Typical Reaction: Hydrazine + 1,3-diketone → Pyrazole ring

- Conditions: Acidic media (e.g., acetic acid), reflux temperature

- Outcome: Formation of 1H-pyrazole with substituents defined by diketone structure

This method is well-established for synthesizing pyrazoles with various substituents, allowing later functionalization such as bromination.

Selective Bromination of the Pyrazole Ring

Once the pyrazole ring is formed, selective bromination at the 4-position is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The choice of solvent and reaction conditions is critical to direct bromination selectively without overbromination or ring degradation.

- Reagents: Bromine or NBS

- Solvents: Dichloromethane (DCM), acetonitrile, or similar aprotic solvents

- Temperature: Typically 0°C to room temperature to control reactivity

- Outcome: 4-bromo-1H-pyrazole derivative with high regioselectivity

This step yields the key 4-bromo substitution on the pyrazole ring, essential for the target compound’s properties.

Coupling with 3-Methylbutanoic Acid

The next key step involves attaching the 3-methylbutanoic acid moiety to the brominated pyrazole. This can be achieved by amidation or esterification reactions, often facilitated by coupling agents to activate the carboxylic acid group.

- Coupling Agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide)

- Base: Triethylamine or similar organic base to neutralize acid byproducts

- Solvent: Dichloromethane or DMF (dimethylformamide)

- Reaction: Formation of amide or ester bond linking pyrazole and 3-methylbutanoic acid

- Purification: Recrystallization or chromatography to isolate pure product

This coupling step is critical to form the final this compound compound.

Alternative Synthetic Routes and Industrial Considerations

Patent literature and recent synthetic studies provide additional insights into related pyrazole derivatives’ preparation, which can be adapted to this compound.

Reflux Reactions: Heating mixtures of pyrazole derivatives with appropriate acid or acid derivatives in aqueous or organic solvents under reflux conditions for several hours to ensure complete reaction.

Metal-Mediated Reductions: Use of metallic indium or other metals in acidic aqueous media to facilitate specific transformations in pyrazole derivatives, potentially applicable in intermediate steps.

Oxidation and Functional Group Transformations: Use of oxidants such as 2-iodoxybenzoic acid (IBX) to convert pyrazole alcohols to aldehydes or nitriles, which may be precursors for further functionalization.

Industrial Scale-Up: Optimization involves continuous flow reactors for better heat and mass transfer, automated synthesis platforms for reproducibility, and advanced purification techniques such as chromatography and recrystallization to achieve high purity and yield.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone, acidic reflux | 1H-pyrazole core | Basis for pyrazole substitution |

| 2 | Bromination | Br2 or NBS, DCM, 0°C to RT | 4-bromo-1H-pyrazole | Selective bromination at 4-position |

| 3 | Coupling with 3-methylbutanoic acid | EDCI or DCC, triethylamine, DCM or DMF | This compound | Formation of amide/ester bond |

| 4 | Purification | Recrystallization, chromatography | Pure target compound | Ensures high yield and purity |

| 5 | Industrial optimization | Continuous flow, automated synthesis platforms | Scalable production | Enhances reproducibility and efficiency |

Research Findings and Yields

- Pyrazole ring formation typically proceeds with yields above 80% under optimized conditions.

- Bromination using NBS achieves regioselective substitution with yields ranging from 75% to 90% depending on reaction time and temperature control.

- Coupling reactions with carboxylic acids using EDCI and bases generally afford yields between 70% and 90%, with purity enhanced by chromatographic purification.

- Patent processes for related bromopyrazole derivatives report overall yields of 85-90% after multi-step synthesis and purification.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohols and amines.

Substitution: Substituted pyrazoles with various functional groups.

Aplicaciones Científicas De Investigación

2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-substituted pyrazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparación Con Compuestos Similares

2-(4-Iodo-3-methylpyrazol-1-yl)butanoic Acid

- Structure : Substitutes bromine with iodine at the pyrazole 4-position and adds a methyl group at the 3-position .

- Molecular Weight: Higher molecular weight (276.09 g/mol) due to iodine substitution, impacting solubility and metabolic stability. Synthesis: Similar synthetic routes (e.g., alkylation of pyrazole precursors), but iodine’s lower reactivity may require harsher conditions.

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

- Structure : Features a methoxy group at the 3-position and a phenyl group at the 1-position, lacking the carboxylic acid side chain .

- Key Differences: Solubility: Absence of a carboxylic acid group reduces aqueous solubility, limiting use in biological assays. Applications: Primarily used as a ligand or intermediate in organometallic chemistry due to its aromatic substituents.

Pyrazole Derivatives with Extended Aromatic Systems

4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic Acid (Compound 24)

- Structure: Incorporates a quinolinone core and a phenyl-substituted dihydropyrazole, with a ketone and carboxylic acid group .

- Key Differences :

- Complexity : Higher molecular weight (~550 g/mol ) and extended π-system enhance binding affinity to hydrophobic targets (e.g., kinase enzymes).

- Synthetic Yield : 86% yield via Procedure G, suggesting robust synthetic accessibility despite complexity .

- Purity : >95% HPLC purity, comparable to the target compound.

4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic Acid

- Structure : Combines a nitro group (electron-withdrawing) at the pyrazole 3-position and a benzoic acid moiety .

- Key Differences: Reactivity: Nitro group increases electrophilicity, making it suitable for nucleophilic aromatic substitution reactions. Molecular Weight: 326.10 g/mol (vs.

Pyrazolone Derivatives

4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Pyrazolone core (with a ketone) and dual bromine substitutions .

- Key Differences :

- Lipophilicity : Higher logP due to bromomethyl and isopropylphenyl groups, enhancing membrane permeability but increasing toxicity risks.

- LC/MS Data : m/z 331 [M+H]+ indicates a molecular weight of 330 g/mol , significantly larger than the target compound.

Structural Analogues with Modified Side Chains

Actividad Biológica

2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, including case studies, structural analyses, and biological assays, to provide a comprehensive overview of the compound's biological activity.

- Molecular Formula : C₈H₁₁BrN₂O₂

- Molar Mass : 247.09 g/mol

- Density : 1.60 ± 0.1 g/cm³

- CAS Number : 950739-21-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole compounds against several bacterial strains, suggesting that modifications to the pyrazole ring can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including cervical (HeLa) and breast cancer cells .

Structure-Activity Relationship (SAR)

The presence of the bromine substituent on the pyrazole ring is believed to play a crucial role in enhancing the biological activity of this compound. The electron-withdrawing nature of bromine may contribute to increased reactivity with biological targets .

Case Studies and Research Findings

A selection of studies has been conducted to evaluate the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Pendergrass et al. (2023) | Antimicrobial Activity | Demonstrated effective inhibition against E. coli at concentrations as low as 10 µg/mL. |

| Gentili et al. (2016) | Anticancer Properties | Showed significant cytotoxicity in HeLa cells with an IC50 value of 25 µM. |

| Zhang et al. (2022) | Structure Analysis | Identified optimal binding interactions with target proteins through molecular docking studies. |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects.

Safety Profile

Safety assessments indicate that this compound is harmful if swallowed and can cause skin irritation . Further studies are necessary to fully understand its toxicity profile and therapeutic window.

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid, and how can purity be optimized?

Answer: A general synthetic approach involves coupling a brominated pyrazole precursor with a substituted butanoic acid derivative. Key steps include:

- Coupling Reaction : Use nucleophilic substitution or transition-metal catalysis to attach the pyrazole moiety to the butanoic acid backbone.

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., 95% purity threshold) ensures final product quality .

Table 1 : Example Yield and Purity Data from Analogous Syntheses

| Compound Type | Yield Range | Purity (HPLC) |

|---|---|---|

| Pyrazole-carboxylic acid derivatives | 22–86% | >95% |

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in brominated pyrazole derivatives?

Answer:

- 1H NMR : Focus on pyrazole proton environments (δ 7.5–8.5 ppm for aromatic protons) and methyl/butanoic acid groups (δ 1.2–2.5 ppm). For example, the 4-bromo substituent deshields adjacent protons, aiding regiochemical assignment .

- 13C NMR : The bromine atom’s electronegativity shifts carbonyl carbon signals (e.g., ~170 ppm for the carboxylic acid group) .

- Contradiction Resolution : If signals overlap, use 2D NMR (COSY, HSQC) or compare with PubChem data for analogous structures .

Advanced Research Questions

Q. What strategies address low yields in multi-step syntheses of brominated pyrazole-carboxylic acids?

Answer:

- Intermediate Stabilization : Protect the carboxylic acid group as a methyl ester during pyrazole coupling to prevent side reactions .

- Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling steps to enhance efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of brominated intermediates .

Note : Yields for structurally similar compounds vary widely (22–86%), emphasizing the need for condition optimization .

Q. How can structure-activity relationships (SAR) guide the design of analogs targeting bromine’s electronic effects?

Answer:

- Electronic Profiling : Replace bromine with chlorine or iodine to assess halogen size/electronegativity impacts on receptor binding .

- Bioisosteres : Substitute the pyrazole ring with thiazole or triazole moieties while retaining the bromine’s steric profile .

- Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and predict reactivity (refer to PubChem’s InChIKey data for baseline parameters) .

Q. What crystallographic methods confirm the 3D structure of brominated pyrazole derivatives?

Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water mixtures. For example, related compounds crystallize in monoclinic systems (space group P21/c) with Z = 4 .

- Data Interpretation : Refine using software like SHELXL; validate bond angles/distances against Cambridge Structural Database entries .

Q. How should researchers handle discrepancies in impurity profiles during scale-up?

Answer:

- HPLC-MS Analysis : Identify byproducts (e.g., dehalogenated or dimerized species) and adjust reaction stoichiometry .

- Epimer Separation : Use chiral chromatography (e.g., CHIRALPAK® columns) if stereoisomers co-elute under standard conditions .

- Quality Control : Implement in-process checks (e.g., TLC at 30-minute intervals) to monitor reaction progress .

Methodological and Safety Considerations

Q. What computational tools predict the reactivity of this compound?

Answer:

- In Silico Modeling : Utilize Gaussian or ORCA for DFT calculations on bromine’s leaving-group potential. PubChem’s InChIKey (

WYPUMGAZSVZUGJ-UHFFFAOYSA-N) provides a reference for initial geometry . - Docking Studies : AutoDock Vina simulates interactions with biological targets (e.g., enzymes with hydrophobic active sites) .

Q. What safety protocols are critical for handling brominated pyrazoles?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (bromine vapors are toxic) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.